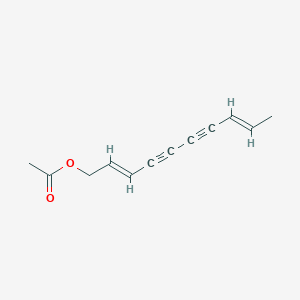
2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide
概要
説明
2,5-Dihydroxyphenyl(diphenyl)phosphine oxide is a chemical compound with the molecular formula C18H15O3P. It is also known by its IUPAC name, 2-(diphenylphosphoryl)-1,4-benzenediol. This compound is characterized by its white to almost white powder or crystalline appearance and has a melting point range of 212-217°C .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxyphenyl(diphenyl)phosphine oxide typically involves the reaction of diphenylphosphine oxide with hydroquinone. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to around 50°C until the solid dissolves completely to form a clear solution .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through recrystallization or other suitable methods to achieve the desired purity level .
化学反応の分析
Types of Reactions
2,5-Dihydroxyphenyl(diphenyl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphine oxide derivatives.
Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group.
Substitution: The hydroxyl groups on the benzene ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are used for substitution reactions.
Major Products Formed
Oxidation: Formation of diphenylphosphine oxide derivatives.
Reduction: Formation of diphenylphosphine.
Substitution: Formation of substituted benzene derivatives with various functional groups.
科学的研究の応用
2,5-Dihydroxyphenyl(diphenyl)phosphine oxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of flame-retardant materials and as an additive in polymer chemistry.
作用機序
The mechanism of action of 2,5-Dihydroxyphenyl(diphenyl)phosphine oxide involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions, facilitating various chemical transformations. Additionally, the hydroxyl groups on the benzene ring can form hydrogen bonds with other molecules, influencing their reactivity and stability .
類似化合物との比較
Similar Compounds
Diphenylphosphine oxide: Similar in structure but lacks the hydroxyl groups on the benzene ring.
2,5-Dihydroxybenzaldehyde: Contains hydroxyl groups on the benzene ring but lacks the phosphine oxide group.
Triphenylphosphine oxide: Contains three phenyl groups attached to the phosphine oxide but lacks the hydroxyl groups.
Uniqueness
2,5-Dihydroxyphenyl(diphenyl)phosphine oxide is unique due to the presence of both hydroxyl groups and the phosphine oxide group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications .
特性
IUPAC Name |
2-diphenylphosphorylbenzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15O3P/c19-14-11-12-17(20)18(13-14)22(21,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,19-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOXZCFOAUCDAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=C(C=CC(=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382657 | |
| Record name | 2-(Diphenylphosphoryl)benzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13291-46-8 | |
| Record name | 2-(Diphenylphosphoryl)benzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,5-Dihydroxyphenyl(diphenyl)phosphine oxide contribute to flame retardancy in epoxy resins?
A: Research suggests that incorporating HPO into epoxy resins enhances their flame retardancy by promoting the formation of a protective char layer during thermal decomposition. [, ] This char layer acts as a barrier, slowing down the degradation process and preventing complete combustion. [] Studies using GC/MS, 31P MAS NMR spectroscopy, and scanning electron microscopy support this mechanism. []
Q2: What is the influence of varying the concentration of this compound in epoxy resin formulations?
A: Studies show a direct correlation between the concentration of HPO in epoxy resins and the resulting flame retardant properties. [] Increasing the molar ratio of HPO to diglycidyl ether of bisphenol A (DGEBA) during the synthesis leads to a higher phosphorus content in the final material. [] This increased phosphorus content, in turn, results in higher Limiting Oxygen Index (LOI) values, indicating improved flame retardancy. [] Essentially, a higher concentration of HPO contributes to a more robust and effective protective char layer during combustion. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Acenaphtho[1,2-j]fluoranthene](/img/structure/B86126.png)


![2,6-Dioxaspiro[3.3]heptane](/img/structure/B86131.png)





